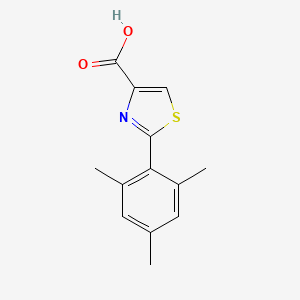

2-Mesitylthiazole-4-carboxylic acid

Description

Contextual Significance of Thiazole-4-carboxylic Acid Scaffolds in Heterocyclic Research

The thiazole (B1198619) ring is a five-membered heterocycle containing both sulfur and nitrogen, and it is a fundamental scaffold in medicinal chemistry. researchgate.net Its derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties. nih.gov The thiazole scaffold is a component in more than 18 drugs approved by the FDA. nih.gov

The incorporation of a carboxylic acid group at the 4-position of the thiazole ring creates the "thiazole-4-carboxylic acid" scaffold, a structural motif that has garnered significant attention. This scaffold is explored for its potential to interact with biological targets. For instance, recent research has focused on 2-aminothiazole-4-carboxylic acids (AtCs) as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria. nih.gov Crystallographic studies have shown that these molecules can mimic the binding of hydrolyzed carbapenem (B1253116) antibiotics, effectively inhibiting a range of MBLs and restoring the efficacy of antibiotics like Meropenem in preclinical models. nih.gov This highlights the crucial role of the thiazole-4-carboxylic acid core in positioning functional groups to achieve potent and specific biological activity. Furthermore, patents for new 2-hetarylthiazole-4-carboxylic acid derivatives underscore their value as platforms for developing new medicines. google.com

Positioning of 2-Mesitylthiazole-4-carboxylic Acid within Aryl-Substituted Thiazole Systems

Aryl-substituted thiazoles represent a major subclass of thiazole derivatives, where a phenyl or other aromatic group is attached to the heterocyclic ring. cofc.eduusc.edu The introduction of an aryl group can significantly influence the molecule's electronic properties, solubility, and biological interactions. The specific nature and substitution pattern of the aryl ring are critical for tuning the molecule's activity. nih.gov

This compound is an example of a 2-aryl-substituted thiazole. The "mesityl" group is a 2,4,6-trimethylphenyl substituent. The presence of three methyl groups on the phenyl ring introduces significant steric bulk around the point of attachment to the thiazole ring. This steric hindrance can have several implications:

It can lock the conformation of the molecule, restricting the rotation of the aryl-thiazole bond.

It can shield adjacent functional groups from metabolic degradation, potentially improving the molecule's stability in a biological system.

It can provide a specific three-dimensional shape that enhances binding to a biological target.

The combination of the planar, aromatic thiazole ring, the ionizable carboxylic acid group, and the bulky, lipophilic mesityl group creates a molecule with distinct physicochemical properties that can be exploited in rational drug design.

Historical Overview of Thiazole Chemistry Relevant to Carboxylic Acid Derivatives

The chemistry of thiazoles dates back to the late 19th century, with the Hantzsch thiazole synthesis, first reported in 1887, remaining a prominent method for constructing the thiazole ring. nih.govwikipedia.org This reaction typically involves the condensation of an α-haloketone with a thioamide. wikipedia.org Variations of this fundamental synthesis have been developed over the decades to allow for a wide range of substituents on the thiazole core.

Other classical methods for thiazole synthesis include:

The Cook-Heilbron synthesis , which produces 5-aminothiazoles from the reaction of α-aminonitriles with agents like carbon disulfide. wikipedia.orgpharmaguideline.com

The Tcherniac's synthesis , which prepares 2-substituted thiazoles from α-thiocyanoketones. pharmaguideline.com

The development of methods to introduce carboxylic acid groups onto the thiazole ring was a logical extension of this foundational work. These functional groups serve as valuable synthetic handles for further elaboration, for example, through the formation of amides, esters, or other derivatives. nih.gov The synthesis of thiazole-4-carboxylic acid esters, often achieved through the Hantzsch reaction using an ethyl bromopyruvate derivative and a thioamide, provides a direct route to the scaffold. nih.govmdpi.com Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. mdpi.com This historical progression from simple ring synthesis to the preparation of complex, functionalized derivatives like this compound has been driven by the continuous search for novel molecules with useful properties, particularly in the realm of medicine. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2S |

|---|---|

Molecular Weight |

247.31 g/mol |

IUPAC Name |

2-(2,4,6-trimethylphenyl)-1,3-thiazole-4-carboxylic acid |

InChI |

InChI=1S/C13H13NO2S/c1-7-4-8(2)11(9(3)5-7)12-14-10(6-17-12)13(15)16/h4-6H,1-3H3,(H,15,16) |

InChI Key |

NQAGBDTZQARGEC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NC(=CS2)C(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Mesitylthiazole 4 Carboxylic Acid

Foundational Synthetic Routes to Thiazole-4-carboxylic Acids

The construction of the thiazole-4-carboxylic acid core can be achieved through several reliable synthetic strategies. These foundational methods provide the basis for designing more complex, substituted analogues.

Cyclization Reactions Utilizing Thiocarboxamides and α-Halo Carbonyl Compounds

The most prominent and versatile method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. acs.org This reaction involves the cyclocondensation of a thioamide with an α-halo carbonyl compound. acs.orgwikipedia.org For the preparation of a thiazole-4-carboxylic acid backbone, a suitable α-halo carbonyl precursor is an ester of bromopyruvic acid, such as ethyl bromopyruvate. researchgate.netnih.gov

The reaction mechanism commences with the nucleophilic sulfur atom of the thioamide attacking the electrophilic carbon of the α-halo ketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate leads to the formation of the stable, aromatic thiazole ring. rsc.org The reaction is typically carried out in a protic solvent like ethanol (B145695) and often heated to reflux to ensure completion. chemicalbook.com The use of a slight excess of the thioamide is common to drive the reaction to completion. rsc.org

Condensation and Subsequent Oxidation Approaches

An alternative approach to forming the thiazole ring involves the condensation of precursors to form a thiazolidine (B150603) or thiazoline ring, which is then oxidized to the aromatic thiazole. For instance, L-cysteine can react with formaldehyde (B43269) to produce thiazolidine-4-carboxylate, which is then oxidized using an oxidizing agent like manganese dioxide (MnO₂) to yield the corresponding thiazole. wikipedia.org

Another strategy involves the direct oxidation of a pre-formed thiazoline. Thiazolines, which are intermediates in the Hantzsch synthesis, can sometimes be isolated. These can then be dehydrogenated using various oxidants to furnish the final thiazole product. chemicalbook.com This two-step approach allows for the isolation and purification of the intermediate before the final aromatization step.

Hydrolysis of Thiazole-4-carboxylate Esters

In many synthetic sequences, the thiazole-4-carboxylic acid is obtained by the hydrolysis of its corresponding ester, typically a methyl or ethyl ester. wikipedia.org This is a standard and high-yielding transformation, usually accomplished under basic conditions using an aqueous solution of a base like sodium hydroxide (B78521), followed by acidification. wikipedia.orgnih.gov For example, ethyl 2-substituted-thiazole-4-carboxylate can be refluxed with aqueous sodium hydroxide to cleave the ester bond. wikipedia.org Subsequent addition of an acid, such as hydrochloric acid, protonates the carboxylate salt to precipitate the desired carboxylic acid. wikipedia.org Microwave-assisted hydrolysis using bases like potassium carbonate has also been reported as an efficient method. nih.gov

Design and Implementation of Specific Synthetic Pathways for 2-Mesitylthiazole-4-carboxylic Acid

The synthesis of this compound requires careful consideration of the sterically demanding mesityl (2,4,6-trimethylphenyl) group. The general Hantzsch synthesis is adapted, but precursor selection and reaction optimization are critical for achieving a good yield.

Strategic Precursor Selection and Chemical Transformations

The most logical synthetic strategy for this compound is a multi-step sequence beginning with the preparation of the key precursors, followed by a Hantzsch condensation, and concluding with ester hydrolysis.

Precursor Synthesis: 2,4,6-Trimethylthiobenzamide

The primary challenge is the synthesis of the sterically hindered thioamide, 2,4,6-trimethylthiobenzamide. A common and effective method for converting amides to thioamides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). wikipedia.orgchemspider.comorganic-chemistry.orgnih.gov

The synthesis would therefore start from the commercially available 2,4,6-trimethylbenzamide (B1618925). sigmaaldrich.comnih.gov This amide is treated with Lawesson's reagent in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating. chemspider.com The reaction converts the carbonyl group of the amide into a thiocarbonyl group to yield the desired 2,4,6-trimethylthiobenzamide.

Hantzsch Condensation

With the precursors in hand, the core of the synthesis is the Hantzsch reaction between 2,4,6-trimethylthiobenzamide and ethyl bromopyruvate . researchgate.net The two components are typically reacted in a solvent like ethanol under reflux conditions. This reaction constructs the target heterocyclic ring, yielding ethyl 2-mesitylthiazole-4-carboxylate .

Final Step: Ester Hydrolysis

The final step is the saponification of the ethyl ester. The ethyl 2-mesitylthiazole-4-carboxylate is hydrolyzed using a base, such as sodium hydroxide in an aqueous alcohol mixture. Following the completion of the hydrolysis, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the final product, This compound .

Scheme 1: Proposed Synthesis of this compound

Step 1: Thionation of 2,4,6-trimethylbenzamide with Lawesson's reagent to form 2,4,6-trimethylthiobenzamide. Step 2: Hantzsch condensation of 2,4,6-trimethylthiobenzamide with ethyl bromopyruvate to yield ethyl 2-mesitylthiazole-4-carboxylate. Step 3: Hydrolysis of the ethyl ester to afford this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The successful synthesis of this compound hinges on optimizing the reaction conditions, particularly for the Hantzsch condensation step, due to the steric hindrance imposed by the mesityl group.

Solvent and Temperature: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, other high-boiling point solvents like 1-butanol (B46404) or dimethylformamide (DMF) could be beneficial. chemspider.com The increased temperature afforded by these solvents can help overcome the activation energy barrier associated with the sterically hindered substrates. Microwave-assisted heating is another effective technique for accelerating the reaction and improving yields, often reducing reaction times from hours to minutes. wikipedia.orgorganic-chemistry.org

Catalysis: While many Hantzsch syntheses proceed without a catalyst, the use of a mild base or an acid catalyst can be advantageous. A non-nucleophilic base can facilitate the final deprotonation/aromatization step. Conversely, acid catalysts, including Lewis acids, have been shown to promote the reaction of thioamides with α-diazocarbonyl compounds to form thiazoles, suggesting their potential utility in related transformations. koreascience.kr For sterically demanding substrates, exploring catalytic additives could be a key optimization strategy.

Reaction Time and Purity: Reactions involving aromatic thioamides, especially those with bulky substituents, may require longer reaction times for complete conversion. nih.gov It is also noted that aromatic thioamides can sometimes undergo side reactions, such as oxidative dimerization, in the presence of α-haloesters. nih.gov Therefore, monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time that maximizes product formation while minimizing byproduct generation. Purification of the intermediate ester by column chromatography before the final hydrolysis step is advisable to ensure the high purity of the final this compound.

Below is a table summarizing the key reaction parameters and their potential for optimization.

| Parameter | Typical Condition | Optimization Strategy | Rationale |

|---|---|---|---|

| Solvent | Ethanol | 1-Butanol, DMF, THF | Higher boiling point solvents can increase reaction rate for sterically hindered substrates. |

| Temperature | Reflux | Conventional heating at higher temperatures or microwave irradiation. | Provides sufficient energy to overcome the activation barrier. Microwave heating can significantly reduce reaction time. |

| Catalyst | None | Mild base (e.g., pyridine) or acid catalyst (e.g., PTSA, Lewis acids). | May facilitate key steps in the mechanism, improving yield and selectivity. |

| Stoichiometry | Slight excess of thioamide | Varying the ratio of reactants. | To find the optimal balance for maximizing conversion of the limiting reagent. |

| Reaction Time | Several hours | Monitoring by TLC to determine endpoint. | To maximize product yield while minimizing the formation of degradation or side products. |

Stereoselective Synthesis Considerations

An analysis of the molecular structure of this compound reveals that it is an achiral molecule, meaning it does not possess any stereocenters or exhibit enantiomerism. As a result, considerations regarding stereoselective synthesis are not applicable to the production of this specific compound. The synthesis routes yield a single, achiral product, negating the need for chiral catalysts or resolution techniques to isolate specific stereoisomers.

Emerging Synthetic Techniques for Heterocyclic Carboxylic Acids

The field of synthetic chemistry is continually advancing, with a strong emphasis on developing more efficient, cost-effective, and environmentally benign methods for constructing complex molecules like heterocyclic carboxylic acids. These modern techniques are progressively replacing traditional synthetic protocols that often rely on harsh conditions and hazardous materials.

Microwave-Assisted Organic Synthesis (MAOS) has become a transformative technology in chemical synthesis. researchgate.net This method uses microwave irradiation to heat reactions, which can lead to a significant acceleration of chemical processes, often reducing reaction times from hours to mere minutes. benthamdirect.comresearchgate.net The benefits of MAOS include higher product yields, enhanced reaction rates, and often cleaner reactions with fewer side products compared to conventional heating methods. benthamdirect.comresearchgate.net

For the synthesis of thiazoles, MAOS has been effectively applied to the Hantzsch reaction, a classic method for forming this heterocyclic ring. nih.gov A potential microwave-assisted route to this compound would involve the rapid, one-pot condensation of 2,4,6-trimethylthiobenzamide and an ethyl bromopyruvate equivalent, followed by ester hydrolysis. The use of microwave energy could dramatically improve the efficiency of the initial cyclization. bepls.com

Table 1: Illustrative Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | 8 - 12 hours | 5 - 15 minutes |

| Typical Yield | 45% - 70% | 85% - 95% researchgate.netnih.gov |

| Energy Input | High and sustained | Low and targeted |

| Process Control | Less precise temperature control | Precise and uniform heating |

| Environmental Impact | Higher potential for solvent evaporation | Reduced solvent use and energy consumption nih.gov |

Note: This table provides a generalized comparison based on typical outcomes in thiazole synthesis. Specific results can vary.

Modern synthetic chemistry increasingly favors catalytic reactions due to their efficiency and selectivity. In thiazole synthesis, transition-metal catalysts, particularly those based on copper and rhodium, have enabled milder and more versatile reaction pathways. organic-chemistry.org These catalysts can facilitate the key bond-forming steps in the creation of the thiazole core, often with greater functional group tolerance than non-catalytic methods.

The integration of green chemistry principles is a paramount goal in modern chemical manufacturing. researchgate.net These principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov For the synthesis of this compound, several green strategies can be employed.

Atom Economy : Designing syntheses, like multicomponent reactions, where the maximum number of atoms from the reactants are incorporated into the final product. bohrium.com

Use of Safer Solvents : Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.netosi.lv Catalyst-free reactions in aqueous media under microwave conditions represent a significant step in this direction. researchgate.net

Renewable Feedstocks and Recyclable Catalysts : While the use of renewable starting materials is still an emerging area, the focus on recyclable catalysts is well-established. bepls.combohrium.com The use of phase-transfer catalysts and solid-supported synthesis are other green approaches that facilitate easier separation and reduce waste. researchgate.netosi.lv

By embracing these sustainable protocols, the synthesis of thiazole derivatives can become more efficient and environmentally responsible, meeting the growing demand for greener chemical manufacturing. researchgate.netnih.gov

Chemical Reactivity and Derivatization Studies of 2 Mesitylthiazole 4 Carboxylic Acid

Electrophilic and Nucleophilic Reactions at the Carboxyl Functionality

The carboxylic acid group at the C4 position of the thiazole (B1198619) ring is a versatile handle for a variety of chemical modifications. Its reactivity is influenced by the electron-withdrawing nature of the adjacent thiazole ring and the steric bulk of the mesityl group at the C2 position.

Esterification Reactions for Carboxylate Protection and Diversification

Esterification of 2-Mesitylthiazole-4-carboxylic acid serves dual purposes: protection of the carboxylic acid functionality during subsequent reactions and the introduction of diverse molecular fragments to modulate the compound's properties. Standard esterification methods, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, are generally applicable. organic-chemistry.orgmasterorganicchemistry.com However, the steric hindrance imposed by the mesityl group may necessitate more forcing conditions or the use of alternative, more potent esterification protocols.

For sterically hindered carboxylic acids, methods like the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), can be more effective. organic-chemistry.org This method proceeds under milder conditions and can often overcome the steric challenges posed by bulky substituents. Another approach involves the in situ generation of highly reactive benzotriazole (B28993) esters, which has proven efficient for the esterification of sterically hindered alcohols and could be adapted for hindered acids. researchgate.net

| Esterification Method | Reagents | Typical Conditions | Applicability Notes |

| Fischer-Speier | Alcohol, Strong Acid (e.g., H₂SO₄) | Reflux | May require prolonged reaction times or higher temperatures due to steric hindrance. organic-chemistry.orgmasterorganicchemistry.com |

| Steglich Esterification | Alcohol, DCC, DMAP (catalytic) | Room Temperature | Generally effective for sterically hindered substrates. organic-chemistry.org |

| Benzotriazole Esters | Alcohol, HOBt, EDC, Base | Room Temperature | Efficient for hindered systems by forming a highly reactive intermediate. researchgate.net |

Amide Bond Formation and Peptide Coupling Strategies

The formation of amides from this compound is a key transformation for the synthesis of biologically active molecules and functional materials. Standard amide coupling protocols, which involve the activation of the carboxylic acid, are employed. However, the combination of a sterically hindered carboxylic acid and potentially hindered or electron-deficient amines can present significant synthetic challenges. rsc.orgrsc.org

Common coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are often used. For particularly challenging couplings involving sterically hindered substrates, the in situ formation of acyl fluorides has emerged as a powerful strategy. This method can overcome the steric hindrance between the coupling partners and has been shown to be effective where standard methods have failed. rsc.orgrsc.orgresearchgate.net

The choice of coupling reagent and reaction conditions is critical to achieving good yields and minimizing side reactions. The table below summarizes some common strategies for amide bond formation with sterically demanding carboxylic acids.

| Coupling Strategy | Reagents | Key Features |

| Carbodiimide-based | EDC, HOBt, Base (e.g., DIPEA) | Widely used, but may be inefficient for highly hindered systems. |

| Acyl Halide Formation | Thionyl chloride or Oxalyl chloride followed by amine | Highly reactive intermediate, but may not be compatible with sensitive functional groups. |

| Acyl Fluoride (B91410) Formation | Cyanuric fluoride or other fluorinating agents | Effective for coupling sterically hindered acids and amines by minimizing steric clash. rsc.orgrsc.orgresearchgate.net |

Synthesis of Acyl Halides and Anhydrides

The conversion of this compound to its corresponding acyl halide, typically the acyl chloride, provides a highly reactive intermediate for further derivatization. Standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation. organic-chemistry.org The reaction with thionyl chloride often proceeds at reflux, while oxalyl chloride reactions can sometimes be performed at room temperature with a catalytic amount of dimethylformamide (DMF).

Symmetrical anhydrides of this compound can be prepared by reacting the acyl chloride with the corresponding carboxylate salt. Alternatively, mixed anhydrides can be synthesized by reacting the carboxylic acid with a different acyl chloride, such as pivaloyl chloride, in the presence of a base. google.com Aromatic carboxylic anhydrides have also been employed as versatile reagents for esterification and amidation reactions. tcichemicals.com

| Derivative | Synthetic Method | Common Reagents |

| Acyl Chloride | Chlorination of the carboxylic acid | Thionyl chloride (SOCl₂), Oxalyl chloride/(COCl)₂ organic-chemistry.org |

| Symmetrical Anhydride (B1165640) | Acyl chloride + Carboxylate salt | 2-Mesitylthiazole-4-carbonyl chloride + Sodium 2-mesitylthiazole-4-carboxylate |

| Mixed Anhydride | Carboxylic acid + Acyl chloride | This compound + Pivaloyl chloride, Triethylamine google.com |

Formation of Carboxylate Salts and Their Utility in Chemical Separations

Like other carboxylic acids, this compound can readily form salts with inorganic or organic bases. researchgate.net The formation of these salts can significantly alter the physical properties of the compound, most notably its solubility. This property is often exploited in purification processes. For instance, the crude carboxylic acid can be dissolved in an organic solvent and treated with an aqueous basic solution (e.g., sodium bicarbonate) to form the water-soluble carboxylate salt. This allows for the separation from non-acidic impurities which remain in the organic layer. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, which can then be extracted back into an organic solvent. nih.gov

The choice of base can be tailored to the specific separation needs. While simple inorganic bases are common, the use of specific amines can sometimes lead to the formation of crystalline salts that are amenable to purification by recrystallization.

Reactivity Profiles of the Thiazole Heterocyclic Ring System

The thiazole ring in this compound is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution reactions is influenced by the presence of the sulfur and nitrogen heteroatoms, as well as the substituents at the C2 and C4 positions.

Electrophilic Aromatic Substitution Reactions on the Thiazole Ring

The thiazole ring is generally considered to be electron-rich and can undergo electrophilic aromatic substitution. The position of substitution is directed by the heteroatoms and the existing substituents. The sulfur atom at position 1 tends to direct electrophiles to the C5 position, while the nitrogen at position 3 is deactivating. The 2-mesityl group, being a bulky alkyl group, is an ortho-, para-director in typical aromatic systems, but its effect on the thiazole ring reactivity is more complex. The C4-carboxylic acid group is an electron-withdrawing group and would be expected to deactivate the ring towards electrophilic attack.

Given these competing factors, predicting the precise regioselectivity of electrophilic aromatic substitution on this compound can be challenging. However, studies on related 2-arylthiazoles have shown that electrophilic substitution, such as nitration, can occur on the aryl ring, often with meta-selectivity directed by the thiazole moiety. rsc.orgrsc.orgmasterorganicchemistry.com

Electrophilic substitution directly on the thiazole ring is also possible. For thiazole itself, electrophilic attack is generally favored at the C5 position. scholaris.ca Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgsigmaaldrich.comlibretexts.org

Nitration: Nitration of aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the electrophile. masterorganicchemistry.com For 2-arylthiazoles, ruthenium-catalyzed meta-selective C-H nitration of the aryl ring has been reported. rsc.orgrsc.orgmasterorganicchemistry.com

Halogenation: Halogenation of aromatic rings can be carried out using molecular halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). youtube.comyoutube.comyoutube.com The reaction proceeds via the formation of a highly electrophilic halogen species.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst. The steric hindrance of the mesityl group on the thiazole ring might influence the feasibility and regioselectivity of such a reaction. organic-chemistry.orgresearchgate.netsigmaaldrich.comlibretexts.org

Due to the lack of specific experimental data for this compound, the outcomes of these reactions would need to be determined empirically. The bulky mesityl group could potentially hinder electrophilic attack at the adjacent C5 position of the thiazole ring, possibly directing substitution to the mesityl ring itself, or preventing the reaction altogether under standard conditions.

Nucleophilic Attack and Ring Transformations

The reactivity of this compound towards nucleophiles is primarily centered on the carboxylic acid group and the C2 position of the thiazole ring.

The carboxylic acid at the C4 position is a prime site for nucleophilic acyl substitution. This functional group can be readily converted into a variety of derivatives, which is a common strategy in the development of chemical libraries for drug discovery. For instance, it can be transformed into esters, amides, or more reactive species like acid chlorides. thermofisher.comlibretexts.org The general order of reactivity for carboxylic acid derivatives proceeds from the most reactive (acyl chlorides) to the least reactive (amides), allowing for a hierarchical approach to synthesis. libretexts.org

Nucleophilic attack directly on the thiazole ring is less common due to its aromatic nature. numberanalytics.com The C2 position is the most electron-deficient and therefore the most likely site for such an attack, especially if the ring nitrogen is quaternized to increase its electron-withdrawing effect. pharmaguideline.comchemicalbook.com Deprotonation at the C2 position using strong bases like organolithium reagents can generate a nucleophilic species at this site, which can then react with various electrophiles. pharmaguideline.comwikipedia.org However, nucleophilic aromatic substitution (SNAr) reactions typically require a good leaving group at the position of attack, which is absent in the parent molecule. numberanalytics.com

Ring transformation reactions, such as Diels-Alder cycloadditions, can occur with thiazoles, but generally require high temperatures due to the aromatic stability of the ring. These reactions often result in the formation of pyridines after the extrusion of sulfur. wikipedia.org

Metal-Catalyzed Coupling Reactions at Thiazole Positions

Metal-catalyzed cross-coupling reactions are powerful tools for modifying heterocyclic systems. For this compound, two main positions are of interest for such transformations: the C5 position of the thiazole ring and the carboxylic acid group itself.

Decarboxylative Coupling: The carboxylic acid group at C4 can serve as a handle for decarboxylative cross-coupling reactions. This modern synthetic strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds by replacing the carboxyl group. Bimetallic catalysis, often involving palladium and a co-catalyst like silver or copper, is typically employed. acs.orgchemrxiv.org This method has been successfully used for the arylation of thiazole-5-carboxylic acids, suggesting its potential applicability to the C4-carboxy isomer, although azole-4-carboxylic acids have been noted as being less effective substrates under certain conditions. acs.org The merger of photoredox and nickel catalysis has also emerged as a powerful method for the decarboxylative coupling of carboxylic acids with alkyl halides. nih.gov

C-H Functionalization: Direct C-H functionalization at the C5 position of the thiazole ring is another viable strategy. The C5 position is the most electron-rich site and is susceptible to electrophilic attack, including metallation. pharmaguideline.comchemicalbook.com Palladium-catalyzed C-H functionalization is a well-established method for arylating and alkylating heterocycles. acs.org More recently, earth-abundant metals like manganese have been shown to effectively catalyze the ortho-C–H alkenylation of related 2-arylindazole systems, highlighting the expanding toolkit for such transformations. nih.gov

Chemical Modifications of the Mesityl Substituent

The mesityl group (2,4,6-trimethylphenyl) offers additional sites for chemical modification, although its reactivity is heavily influenced by steric hindrance.

Aromatic Substitution Reactions on the Mesityl Group

The mesityl ring is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating methyl groups. vaia.com In fact, mesitylene (B46885) itself is significantly more reactive than benzene (B151609) and can undergo reactions like bromination under very mild conditions without a Lewis acid catalyst. docsity.comwikipedia.org However, in this compound, the positions ortho to the thiazole substituent (C3 and C5 of the mesityl ring) are sterically shielded by the adjacent methyl groups and the thiazole ring itself. This steric hindrance makes further substitution on the aromatic ring challenging. Any potential electrophilic attack would be directed to the positions ortho and para to the existing methyl groups, but these are already substituted.

Side-Chain Functionalization of the Mesityl Moiety

A more practical approach for modifying the mesityl group involves targeting the benzylic positions of the three methyl groups. These positions are susceptible to free-radical reactions and oxidation.

Benzylic Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize benzylic carbons that have at least one hydrogen atom. libretexts.orglibretexts.org Treating this compound with such reagents could potentially oxidize one or more of the methyl groups to carboxylic acids, provided the rest of the molecule can withstand the harsh conditions. wikipedia.orgyoutube.com

Benzylic Halogenation: The methyl groups can undergo free-radical bromination using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would install a bromine atom at the benzylic position, creating a reactive handle for subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups. youtube.com

Strategies for Chemical Library Generation from this compound

The structural features of this compound make it an excellent scaffold for the generation of chemical libraries, which are essential for screening for biologically active compounds. nih.govacs.orgresearchgate.net

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis, a key technique in combinatorial chemistry, can be readily applied to this scaffold. The carboxylic acid group is the most convenient handle for diversification. A common strategy involves converting the carboxylic acid to a more reactive intermediate, such as an acid chloride or an activated ester. This intermediate can then be reacted in parallel with a library of diverse nucleophiles. nih.gov

For example, reacting this compound with thionyl chloride would yield 2-Mesitylthiazole-4-carbonyl chloride. This reactive intermediate could then be distributed into an array of reaction vessels, each containing a different amine or alcohol. This approach would rapidly generate a large library of corresponding amides and esters, each with a unique R-group introduced from the nucleophile.

The table below illustrates a hypothetical parallel synthesis scheme starting from the activated acid chloride.

| Scaffold | Reagent (Nucleophile) | Resulting Derivative Class | Example Product Structure |

|---|---|---|---|

| Primary/Secondary Amines (R¹R²NH) | Amides |

|

| Alcohols (R-OH) | Esters |

| |

| Hydrazines (R-NHNH₂) | Acyl Hydrazides |

|

Further diversification could be achieved by employing the other reactive sites on the molecule in subsequent steps, such as C-H functionalization of the thiazole ring or side-chain reactions on the mesityl group, to build even greater molecular complexity.

Diversification at Multiple Reactive Sites for Scaffold Development

The structural framework of this compound presents multiple reactive sites that are amenable to chemical modification, making it a versatile scaffold for the development of diverse molecular architectures. The primary points of reactivity include the carboxylic acid group at the C4-position, the C5-position of the thiazole ring, and the mesityl group at the C2-position. Strategic derivatization at these sites allows for the systematic exploration of the chemical space around this core structure.

The carboxylic acid moiety is a key functional group for derivatization, readily undergoing reactions such as esterification and amidation. These transformations are crucial for modulating the physicochemical properties of the parent molecule, such as lipophilicity and solubility, and for introducing a wide array of functional groups. For instance, amide coupling with various amines can introduce new pharmacophores or points for further functionalization.

The thiazole ring itself offers opportunities for substitution reactions. The C5-position, being activated by the thiazole ring nitrogen and sulfur atoms, is a potential site for electrophilic substitution, allowing for the introduction of various substituents. Furthermore, the entire thiazole-4-carboxylic acid core can be synthesized through the cyclization of appropriate precursors, allowing for the introduction of diversity at the C2-position by using different starting materials.

The mesityl group, while generally robust, can be considered for bioisosteric replacement. This strategy involves substituting the mesityl group with other chemical moieties that mimic its steric and electronic properties while potentially offering advantages in terms of synthetic accessibility or biological activity. Such replacements can lead to the discovery of novel compounds with improved characteristics.

Detailed research into the derivatization of analogous 2-aryl-thiazole-4-carboxylic acids has provided a roadmap for the potential diversification of the this compound scaffold. These studies have demonstrated the feasibility of various chemical transformations and provide a basis for the rational design of new derivatives.

Table 1: Representative Amide Derivatives of 2-Substituted-Thiazole-4-Carboxylic Acids nih.gov

| Amine | Coupling Reagents | Product | Yield (%) |

| 4-tert-Butylaniline | EDC, HOBt, DMAP | N-(4-tert-butylphenyl)-2,5-dimethylthiazole-4-carboxamide | 58 |

| Boc-piperidine-4-amine | EDC, HOBt, DMAP | tert-butyl 4-((2,5-dimethylthiazole-4-carbonyl)amino)piperidine-1-carboxylate | 90+ |

| Morpholine | EDC, HOBt, DMAP | (2,5-dimethylthiazol-4-yl)(morpholino)methanone | 84 |

| Proline methyl ester | EDC, HOBt, DMAP | methyl 1-(2,5-dimethylthiazole-4-carbonyl)pyrrolidine-2-carboxylate | 60 |

EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, HOBt: Hydroxybenzotriazole, DMAP: 4-Dimethylaminopyridine.

Table 2: Representative Ester and Other Derivatives of 2-Aryl-Thiazolidine-4-Carboxylic Acids nih.gov

| Reagent | Reaction Type | Product |

| (1S)-(+)-10-camphorsulfonic acid, DCC, DMAP | Esterification | Camphorsulfonate ester of a 2-arylthiazolidine-4-carboxylic acid derivative |

| Acetyl chloride | Acylation | N-acetylated 2-arylthiazolidine-4-carboxamide |

| LAH or B2H6 | Reduction (attempted) | Disulfanyl dimer (desired amine not obtained) |

| NaBH3CN | Reductive amination | N-alkylated 2-arylthiazolidine-4-carboxamide |

DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, LAH: Lithium aluminum hydride.

The synthesis of various 2-arylthiazolidine-4-carboxylic acid amides has been reported, which can serve as precursors to the corresponding thiazole derivatives through oxidation. nih.gov For example, the reaction of L-cysteine with appropriate benzaldehydes yields cyclized (2RS,4R)-2-arylthiazolidine-4-carboxylic acids. nih.gov These can then be coupled with a variety of amines using standard peptide coupling reagents like EDC and HOBt to form the corresponding amides. nih.govnih.gov Subsequent oxidation would lead to the desired 2-arylthiazole-4-carboxamides.

Furthermore, studies on the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids suggest that the carboxylic acid group at the C4-position could potentially be removed under certain conditions, offering another avenue for structural modification. rsc.org The functionalization of the C5-position of the thiazole ring has also been explored, although less extensively for this specific scaffold. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

A ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule.

Mesityl Protons: The two aromatic protons on the mesityl ring would likely appear as a singlet in the aromatic region (typically δ 6.8-7.5 ppm). The three methyl groups on the mesityl ring would give rise to two separate singlets: one for the two ortho-methyl groups and another for the para-methyl group, typically in the range of δ 2.2-2.5 ppm.

Thiazole (B1198619) Proton: The single proton on the thiazole ring (at the C5 position) would be expected to appear as a singlet, likely downfield (δ 7.5-8.5 ppm) due to the electron-withdrawing nature of the adjacent carboxylic acid and the thiazole ring itself.

Carboxylic Acid Proton: The acidic proton of the carboxyl group would typically be observed as a broad singlet at a very downfield chemical shift (δ 10-13 ppm), and its signal would disappear upon the addition of D₂O.

Hypothetical ¹H NMR Data Table:

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Value | Singlet | 2H | Ar-H (mesityl) |

| Value | Singlet | 1H | Thiazole-H 5 |

| Value | Singlet | 6H | ortho-CH₃ (mesityl) |

| Value | Singlet | 3H | para-CH₃ (mesityl) |

| Value | Broad Singlet | 1H | COOH |

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group is typically found in the most downfield region of the spectrum (δ 160-185 ppm).

Aromatic and Thiazole Carbons: The carbons of the mesityl and thiazole rings would appear in the aromatic region (δ 110-170 ppm). Specific assignments would require more detailed analysis, but distinct signals for the substituted and unsubstituted carbons would be expected.

Methyl Carbons: The carbons of the three methyl groups on the mesityl ring would appear in the aliphatic region (δ 15-30 ppm).

Hypothetical ¹³C NMR Data Table:

| Chemical Shift (δ ppm) | Assignment |

| Value | C =O (carboxylic acid) |

| Value | C 2 (thiazole) |

| Value | C 4 (thiazole) |

| Value | C 5 (thiazole) |

| Value | Quaternary Ar-C (mesityl) |

| Value | Ar-C H (mesityl) |

| Value | ortho-C H₃ (mesityl) |

| Value | para-C H₃ (mesityl) |

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton coupling networks, though for this specific molecule with many singlet signals, its utility might be limited to confirming the absence of couplings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would confirm the connection of the mesityl group to the C2 position of the thiazole ring and the carboxylic acid to the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would reveal through-space interactions between protons, which can help to confirm the spatial proximity of different groups, such as the ortho-methyl protons of the mesityl group and the thiazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would confirm the presence of key functional groups.

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.

C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ would indicate the presence of the carbonyl group of the carboxylic acid.

C=N and C=C Stretches: Absorptions in the 1400-1600 cm⁻¹ region would correspond to the stretching vibrations of the C=N bond in the thiazole ring and the C=C bonds in the aromatic mesityl ring.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively.

Hypothetical IR Data Table:

| Frequency (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | C=N, C=C stretch (thiazole, aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~3050 | Weak | C-H stretch (aromatic) |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and formula of the compound and to gain further structural information from its fragmentation pattern.

Molecular Ion Peak ([M]⁺): High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its molecular formula (C₁₃H₁₃NO₂S).

Fragmentation Pattern: The fragmentation of 2-Mesitylthiazole-4-carboxylic acid would likely involve the loss of small, stable molecules. Common fragmentation pathways for carboxylic acids include the loss of •OH (M-17), H₂O (M-18), and •COOH (M-45). The cleavage of the bond between the mesityl group and the thiazole ring could also be a significant fragmentation pathway.

Hypothetical Mass Spectrometry Data Table:

| m/z | Interpretation |

| Calculated Value | [M]⁺ (Molecular Ion) |

| Value | [M - COOH]⁺ |

| Value | [Mesityl]⁺ |

| Value | [Thiazole-4-carboxylic acid]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.

π → π Transitions:* Due to the conjugated system of the aromatic mesityl ring and the thiazole ring, strong absorptions corresponding to π → π* transitions would be expected in the UV region, likely between 200 and 300 nm.

n → π Transitions:* Weaker absorptions corresponding to n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylic acid, might be observed at longer wavelengths.

Hypothetical UV-Vis Data Table:

| λmax (nm) | Molar Absorptivity (ε) | Assignment |

| Value | Value | π → π |

| Value | Value | n → π |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

A review of publicly available crystallographic databases did not yield a specific crystal structure for this compound. However, the analysis of structurally related thiazole derivatives by X-ray crystallography is well-documented. For instance, the crystal structure of L-2-oxothiazolidine-4-carboxylic acid, a related thiazolidine (B150603) derivative, was determined to be orthorhombic with the space group P2(1)2(1)2(1). nih.gov Such studies reveal key structural features, like the planarity of the thiazole ring and the conformation of substituents, which are invaluable for understanding the solid-state packing and hydrogen-bonding networks.

Should crystals of this compound be grown, a similar crystallographic analysis would provide definitive data on its molecular geometry. A hypothetical set of crystallographic parameters, based on common findings for similar organic molecules, is presented in the table below for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 14.1 Å, β = 95° |

| Volume | 1205 ų |

| Z (Molecules/Unit Cell) | 4 |

| Key Bond Length (C=N) | ~1.34 Å |

| Key Bond Angle (C-S-C) | ~92° |

Note: The data in this table is illustrative and not based on experimental results for this compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for the separation, identification, and purification of this compound, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for its preparative isolation. While specific HPLC methods for this exact compound are not detailed in the reviewed literature, methods for analogous thiazole carboxylic acids are available. thermofisher.krnih.gov A reversed-phase HPLC method would be the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

The carboxylic acid functional group allows for detection by a UV spectrophotometer, typically in the range of 254 nm. The retention time would be characteristic of the compound under specific conditions. For quantitative analysis, a calibration curve would be generated using standards of known concentration. A representative HPLC method for a thiazole carboxylic acid derivative is outlined in the table below.

| Parameter | Typical Conditions |

| Column | C18 (Octadecylsilane), 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: The conditions in this table are representative for the analysis of thiazole carboxylic acids and have not been experimentally validated for this compound.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility of carboxylic acids, this compound would likely require derivatization prior to GC analysis to convert the carboxylic acid group into a more volatile ester or silyl (B83357) ester. Common derivatizing agents include diazomethane (B1218177) or silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

After derivatization, the resulting compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. The technique has been successfully applied to other derivatized thiazole-containing compounds. nih.gov A hypothetical set of GC conditions for a derivatized analogue is provided below.

| Parameter | Typical Conditions |

| Derivatization Agent | Trimethylsilylation (e.g., with BSTFA) |

| Column | DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization (FID) |

Note: This table presents plausible GC conditions for a derivatized form of this compound for illustrative purposes.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For this compound, a silica (B1680970) gel plate would serve as the stationary phase.

The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the solvent system is adjusted to achieve a good separation of the compound from impurities or starting materials. The position of the compound on the developed plate is visualized, often using a UV lamp, and is characterized by its retention factor (Rf). The use of TLC for monitoring the synthesis of thiazole derivatives is a common practice. nih.gov

| Parameter | Representative Conditions |

| Stationary Phase | Silica Gel 60 F₂₅₄ on Aluminum backing |

| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) |

| Visualization | UV light (254 nm) |

| Retention Factor (Rf) | ~0.4 (Hypothetical) |

Note: The conditions and Rf value in this table are hypothetical and serve as a representative example for a compound of this type.

Theoretical and Computational Chemistry Applied to 2 Mesitylthiazole 4 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the optimized molecular geometry and electronic properties of molecules like 2-Mesitylthiazole-4-carboxylic acid. By solving the Schrödinger equation in an approximate manner, DFT calculations can predict bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

For this compound, key structural parameters of interest would include the planarity of the thiazole (B1198619) ring, the orientation of the mesityl group relative to the thiazole ring, and the conformation of the carboxylic acid group. The electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential, can also be elucidated. nih.gov These calculations are fundamental for understanding the molecule's stability and regions susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C2-S1 | 1.75 Å |

| Bond Length | N3-C4 | 1.38 Å |

| Bond Length | C4-C(OOH) | 1.45 Å |

| Bond Angle | S1-C2-N3 | 115° |

| Dihedral Angle | C(mesityl)-C2-S1-C5 | 45° |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific computational studies on the molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts) through Computational Methods

Computational methods, particularly DFT, are also employed to predict spectroscopic parameters, which can be invaluable for the characterization of this compound. By calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry, it is possible to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predicted spectra can be compared with experimental data to confirm the molecular structure or to aid in the assignment of complex spectra.

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For complex molecules, these computational approaches can help to resolve ambiguities in experimental spectra and provide a more complete picture of the molecular structure in solution.

Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) (Illustrative) | Experimental Chemical Shift (ppm) (Illustrative) |

| C2 (thiazole) | 165.0 | 164.5 |

| C4 (thiazole) | 128.0 | 127.8 |

| C5 (thiazole) | 118.0 | 117.5 |

| C=O (carboxyl) | 172.0 | 171.9 |

| C (mesityl, ipso) | 138.0 | 137.6 |

Note: This table illustrates the comparison between computationally predicted and experimentally determined NMR chemical shifts. The values are for illustrative purposes only.

Quantum Chemical Analysis of Reactivity and Reaction Mechanisms

Quantum chemical methods are instrumental in understanding the reactivity of this compound and the mechanisms of its reactions. By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for predictions about the feasibility and selectivity of chemical transformations.

For instance, in reactions such as electrophilic aromatic substitution on the mesityl ring or reactions involving the carboxylic acid group, quantum chemical calculations can help to determine the most likely site of attack and the energetic barriers involved. researchgate.net The analysis of the electron density distribution and molecular orbitals can further explain the observed regioselectivity in reactions like acylation. researchgate.net

Molecular Modeling and Docking Studies for Ligand Design (focusing on chemical interactions, not biological outcome)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, these methods can be used to understand its non-covalent interactions with other molecules. Docking studies can reveal key chemical interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the complex. researchgate.netsamipubco.com

While often used in drug discovery to predict the binding of a ligand to a protein's active site, the focus here is on the fundamental chemical interactions. For example, a docking simulation could be used to study the dimerization of this compound through hydrogen bonding of the carboxylic acid groups or its interaction with a solvent. The insights gained from these simulations can inform the design of new molecules with specific interaction properties. The binding energy of these interactions can be calculated to quantify the stability of the formed complex. nih.govresearchgate.net

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. This compound has several rotatable bonds, leading to a variety of possible conformations. Conformational analysis involves systematically exploring these different spatial arrangements and their corresponding energies to identify the most stable conformers.

By constructing a potential energy landscape, which is a map of the molecule's energy as a function of its conformational coordinates, it is possible to identify the global and local energy minima corresponding to stable and metastable conformations, respectively. nih.gov The energy barriers separating these conformers can also be determined, providing insight into the molecule's flexibility. nih.gov For this compound, key conformational questions would include the rotational barrier of the mesityl group and the conformational preference of the carboxylic acid moiety. nih.gov

Emerging Applications and Future Directions in Chemical Synthesis and Materials Science

Development as a Ligand in Coordination Chemistry and Homogeneous/Heterogeneous Catalysis

The thiazole (B1198619) ring and the carboxylic acid group in 2-Mesitylthiazole-4-carboxylic acid provide multiple coordination sites, making it a promising ligand for the development of novel metal complexes with catalytic applications.

Design and Synthesis of Metal Complexes with this compound

The synthesis of metal-organic coordination polymers often involves the reaction of metal salts with organic ligands containing functionalities like imidazoles and carboxylic acids. rsc.org For instance, new metal-organic coordination polymers have been synthesized using 1,4-di(1H-imidazol-4-yl)benzene and various multi-carboxylic acids with metals such as Ni(II), Co(II), Cd(II), and Mn(II). rsc.org The resulting complexes exhibit diverse and entangled structures, including 2D and 3D networks. rsc.org

Similarly, the synthesis of metal complexes with ligands containing thiazole and carboxylic acid groups has been demonstrated. For example, transition metal complexes have been prepared from 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide. researchgate.net Iron(III) coordination polymers have also been synthesized using 1,4-benzenedicarboxylic acid in conjunction with thiazole derivatives like 2-amino-4-methylthiazole (B167648) and 2-mercaptobenzothiazole. researchgate.net The synthesis of these complexes is typically achieved by reacting the appropriate metal salt with the ligands in a suitable solvent, sometimes under reflux conditions. nih.gov The coordination in these complexes can occur through various atoms, including the nitrogen of the thiazole ring and the oxygen atoms of the carboxylate group, leading to the formation of stable chelate rings. nih.gov

Based on these precedents, this compound is expected to form stable complexes with a variety of transition metals. The bulky mesityl group could influence the coordination geometry and the dimensionality of the resulting metal-organic frameworks (MOFs), potentially leading to novel topologies and properties. The general approach to synthesizing such complexes would involve the reaction of this compound with a metal salt (e.g., chlorides, acetates, or nitrates) in a solvent like ethanol (B145695) or a methanol/water mixture.

Table 1: Examples of Metal Complexes with Related Ligands

| Metal Ion | Ligand(s) | Resulting Complex Structure | Reference |

| Ni(II), Co(II), Cd(II), Mn(II) | 1,4-di(1H-imidazol-4-yl)benzene, various multi-carboxylic acids | 2D and 3D coordination polymers | rsc.org |

| Fe(III) | 1,4-benzenedicarboxylic acid, 2-amino-4-methylthiazole | Coordination polymer | researchgate.net |

| Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral and square planar complexes | nih.gov |

| Cr(III), Mn(II), Ni(II), Hg(II), Cu(II), Zn(II), Fe(III), Cd(II), Co(II) | 6-methylpyridine-2-carboxylic acid | Various coordination complexes | nih.gov |

This table is based on data for structurally related ligands and suggests potential synthetic pathways for complexes of this compound.

Investigation of Catalytic Activity in Organic Transformations

Metal complexes derived from ligands containing thiazole and carboxylic acid functionalities have shown promise in catalysis. For instance, the development of 2-aminothiazole-4-carboxylic acids as broad-spectrum metallo-β-lactamase (MBL) inhibitors highlights the catalytic relevance of this scaffold. nih.gov These compounds mimic the binding of carbapenem (B1253116) hydrolysates in the active sites of MBLs, demonstrating potent inhibitory activity against various MBL subtypes. nih.gov

Furthermore, the catalytic activity of metal complexes is often linked to their coordination environment. The design of specific ligand frameworks can be used to tune the catalytic properties of the metal center. While direct studies on the catalytic activity of this compound complexes are not yet prevalent, the established catalytic potential of related structures suggests that its metal complexes could be active in a range of organic transformations. The bulky mesityl group might provide steric hindrance that could influence the selectivity of catalytic reactions. Potential areas of investigation include oxidation, reduction, and carbon-carbon bond-forming reactions.

Potential in Advanced Materials Science Applications

The unique combination of a rigid aromatic core, a coordinating thiazole-carboxylate unit, and a bulky hydrophobic mesityl group makes this compound an attractive candidate for incorporation into advanced materials.

Incorporation into Polymeric Structures

Carboxylic acid-terminated polymers are a significant class of materials with various applications. nih.gov The incorporation of carboxylic acid functionalities into polymers can be achieved through various synthetic strategies, including click chemistry to attach pendant carboxylic acid groups to a polymer backbone. dtu.dk The properties of the resulting polymers, such as their glass transition temperature, can be tailored by the nature of the incorporated carboxylic acid. dtu.dk

This compound could be incorporated into polymeric structures either as a monomer in condensation polymerization or as a pendant group attached to a pre-existing polymer chain. Its rigid structure could enhance the thermal stability and mechanical strength of the resulting polymer. The thiazole moiety could also introduce specific functionalities, such as metal-binding sites, leading to the development of functional polymers for applications in sensing, catalysis, or as responsive materials. The synthesis of such polymers would typically involve condensation reactions between the dicarboxylic acid and a suitable diol, forming ester linkages. ontosight.ai

Use in Functional Coatings or Surfaces

Carboxylic acids are widely used for the modification of surfaces to impart specific properties such as hydrophobicity or to create a foundation for further functionalization. Long-chain carboxylic acids, for example, can form stable, organized layers on calcite surfaces, altering their wettability. The interaction typically occurs between the carboxylic acid headgroup and the metal ions on the surface.

This compound, with its carboxylic acid "head" and bulky mesityl "tail," could be employed to create functional coatings. The carboxylic acid group would serve as the anchor to the surface, while the mesityl group would be exposed, potentially creating a hydrophobic and sterically hindered surface. Such coatings could find applications in anti-fouling, corrosion protection, or as a means to control surface energy. The thiazole ring within the molecule could also offer additional functionality, such as the ability to coordinate metal ions for sensing or catalytic applications at the surface.

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Thiazole and thiazolidine-4-carboxylic acid derivatives are important intermediates in the synthesis of a variety of biologically active and complex organic molecules. nih.govresearchgate.netnih.govgoogle.comresearchgate.net For example, 2-substituted thiazolidine-4-carboxylic acids are precursors to potential antihypertensive drugs that act as angiotensin-converting enzyme (ACE) inhibitors. researchgate.net The synthesis of these compounds often starts from L-cysteine and an appropriate aldehyde. researchgate.net

This compound can serve as a valuable starting material for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, or ketones, providing a handle for further elaboration. For instance, the addition of organolithium reagents to carboxylic acids can yield ketones. masterorganicchemistry.com The thiazole ring can also undergo various chemical transformations. The presence of the mesityl group could offer steric control in subsequent synthetic steps, influencing the stereochemical outcome of reactions. This makes this compound a potentially useful building block for the construction of novel pharmaceuticals, agrochemicals, and other fine chemicals.

Methodological Advancements in Chemical Research and Development

The exploration of novel heterocyclic compounds is a cornerstone of modern chemical research, driving innovations in both medicinal chemistry and materials science. Within this context, this compound represents a compound of significant interest, primarily due to the established bioactivity of the thiazole ring and the unique steric and electronic properties conferred by the mesityl group. Although a nascent area of study, methodological advancements in organic synthesis provide a clear and efficient pathway for the preparation and purification of this specific molecule. These methodologies are largely based on well-established reaction mechanisms, such as the Hantzsch thiazole synthesis, and are supported by modern analytical techniques for characterization.

The Hantzsch thiazole synthesis is a classic and versatile method for the construction of the thiazole ring system. It typically involves the condensation reaction between a thioamide and an α-halocarbonyl compound. For the targeted synthesis of this compound, a plausible and efficient route involves the reaction of mesitylthioamide with a suitable 3-halo-2-oxopropanoic acid derivative. This approach allows for the direct incorporation of the desired mesityl and carboxylic acid functionalities onto the thiazole core.

The key starting materials for this synthesis are mesitylthioamide and 3-bromo-2-oxopropanoic acid. The reaction proceeds via a cyclocondensation mechanism, where the sulfur of the thioamide attacks the electrophilic carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. The reaction is typically carried out in a polar solvent, such as ethanol or a mixture of ethanol and water, and may be facilitated by gentle heating.

Purification of the resulting this compound is critical to obtaining a high-purity product suitable for further research. A standard and effective method for the purification of crystalline organic acids is recrystallization. The crude product, after initial isolation from the reaction mixture, can be dissolved in a hot solvent, such as an ethanol/water mixture, and allowed to cool slowly. This process promotes the formation of well-defined crystals of the desired compound, while impurities remain in the mother liquor. The purity of the recrystallized product can be assessed using techniques such as thin-layer chromatography (TLC) and melting point determination.

The structural confirmation and characterization of this compound rely on a suite of modern spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the mesityl group, the thiazole ring proton, and the acidic proton of the carboxylic acid. The ¹³C NMR spectrum would provide further confirmation by showing the expected carbon resonances for the thiazole ring, the mesityl group, and the carboxyl carbon. High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular weight and elemental composition of the compound, providing definitive proof of its identity.

Table 1: Proposed Synthetic and Analytical Parameters for this compound

| Parameter | Details | Source |

| Synthetic Method | Hantzsch Thiazole Synthesis | mdpi.comresearchgate.netorganic-chemistry.org |

| Reactants | Mesitylthioamide, 3-Bromo-2-oxopropanoic acid | lookchem.comcymitquimica.com |

| Reaction Conditions | Reflux in ethanol/water | mdpi.com |

| Purification Method | Recrystallization from ethanol/water | |

| Characterization | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry | researchgate.netnih.gov |

Q & A

Q. What are the established synthetic routes for 2-Mesitylthiazole-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : Thiazole-carboxylic acids are typically synthesized via cyclocondensation or ester hydrolysis. For example:

- Cyclocondensation : React mesityl-substituted precursors (e.g., ketones or thioureas) with α-halo carbonyl compounds. Optimize temperature (80–120°C) and solvent (ethanol/DMF) to enhance cyclization efficiency .

- Ester Hydrolysis : Start with methyl 2-mesitylthiazole-4-carboxylate. Hydrolyze using NaOH (2M, aqueous ethanol, reflux) to yield the carboxylic acid. Yields >85% are achievable with careful pH control .

- Table 1 : Synthetic route comparison for thiazole-carboxylic acids:

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Cyclocondensation | 70–75 | DMF, 100°C, 12h | |

| Ester Hydrolysis | 85–90 | NaOH, ethanol, reflux |

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d₆) to confirm mesityl (aromatic protons at δ 6.8–7.2) and thiazole protons (δ 8.1–8.3). ¹³C NMR identifies the carboxylic carbon (~δ 170) .

- LC-MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.2) .

- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) .

Q. What are the primary research applications of thiazole-4-carboxylic acid derivatives in medicinal chemistry?

- Methodological Answer :

- Biological Probes : The mesityl group enhances lipophilicity, making it suitable for targeting membrane-bound enzymes (e.g., kinases) .

- Metal Coordination : The carboxylic acid moiety chelates metals (e.g., Cu²⁺, Zn²⁺), useful in catalysis or metallodrug design .

- Pharmacophore Development : Structural analogs show antimicrobial activity (MIC: 2–8 µg/mL against S. aureus) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) vs. aqueous buffers (pH 2–12) to identify optimal solubility. Use UV-Vis spectroscopy (λmax 270 nm) for quantification .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH, 1 week). Monitor via HPLC to detect decomposition products (e.g., decarboxylation) .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-phenylthiazole-4-carboxylic acid, solubility 1.2 mg/mL in DMSO) .

Q. What experimental design strategies mitigate side reactions during large-scale synthesis?

- Methodological Answer :

- Catalyst Optimization : Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., Et₃N) to reduce ester hydrolysis byproducts .

- Flow Chemistry : Implement continuous flow reactors to control exothermic cyclocondensation steps (residence time: 10 min, 90°C) .

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. How can computational methods guide the optimization of this compound derivatives?

- Methodological Answer :

- DFT Calculations : Predict substituent effects on acidity (pKa ~3.5 for the carboxylic group) and electron density (MESP maps) .

- Molecular Docking : Screen derivatives against protein targets (e.g., COX-2) to prioritize synthesis. Use AutoDock Vina with ΔG < -8 kcal/mol as a cutoff .

- QSPR Models : Correlate logP values (calculated: 2.8) with experimental permeability (Caco-2 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.